molecular formula C18H15ClFNO B1327216 (3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-15-0

(3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327216
M. Wt: 315.8 g/mol
InChI Key: JIKPOGKTUAGJKZ-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. It also contains a ketone functional group, which is a carbonyl group bonded to two other carbon atoms. The presence of fluorine and chlorine atoms indicates that it’s a halogenated compound, which could influence its reactivity and properties .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water. The presence of the ketone could suggest a possible aldol condensation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure. For example, the presence of the polar ketone group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • Synthesis and Crystal Structure Analysis : The compound, along with similar chemical structures, has been synthesized and analyzed using X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. These studies contribute to understanding the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).

  • Density Functional Theory (DFT) Applications : DFT has been employed to study the molecular structures of related compounds. This approach allows for the comparison of theoretical calculations with X-ray diffraction values, aiding in the verification and prediction of molecular conformations (Huang et al., 2021).

Molecular Structure and Pharmacological Potential

  • Antiviral Activity Studies : Compounds with similar structures have been synthesized and evaluated for their in vitro antiviral activity, highlighting the potential pharmacological applications of these molecules (Ali, Shaharyar, & De Clercq, 2007).

  • Antimicrobial Activity Evaluation : The antimicrobial properties of related compounds have been investigated, showcasing their potential in developing new antibacterial and antifungal agents (Kumar et al., 2012).

Chemical Synthesis and Drug Development

  • Synthesis Techniques : Novel synthetic methods have been developed for compounds with similar structures, which can be instrumental in the efficient production of these chemicals for research and pharmaceutical applications (Kaur & Kumar, 2018).

  • Role in Drug Formulation : Studies on the formulation of similar compounds to increase in vivo exposure suggest their relevance in the development of drug delivery systems and pharmaceutical preparations (Burton et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many halogenated compounds are toxic and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The potential applications and future directions for research on a compound depend on its properties and reactivity. For example, if this compound shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-16-11-15(6-7-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKPOGKTUAGJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643492
Record name (3-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-15-0
Record name Methanone, (3-chloro-4-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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